molecular formula C13H15ClN4O4S B10914722 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B10914722
M. Wt: 358.80 g/mol
InChI Key: UHORMWWRRKNLIA-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and ethyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H15ClN4O4S/c1-3-17-8-12(14)13(15-17)9-16(2)23(21,22)11-6-4-5-10(7-11)18(19)20/h4-8H,3,9H2,1-2H3

InChI Key

UHORMWWRRKNLIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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